N-(2-氨基乙基)-4-溴苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

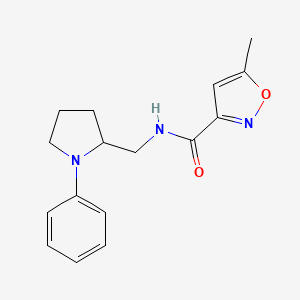

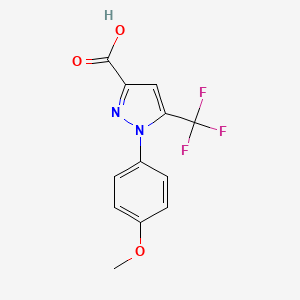

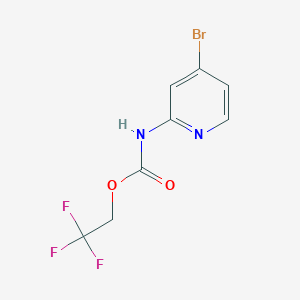

N-(2-aminoethyl)-4-bromobenzamide is a compound that can be associated with various research areas, including the synthesis of novel bioreductive drugs, crystallography, spectroscopy, coordination chemistry, and the creation of new materials for potential pharmaceutical applications. Although the provided papers do not directly discuss N-(2-aminoethyl)-4-bromobenzamide, they offer insights into related compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves acylation and catalytic hydrogenation processes. For instance, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide was achieved by acylation of 3-(2-hydroxyethyl)sulfonylaniline with 4-nitrobenzoyl chloride, followed by catalytic hydrogenation using Raney Ni as a catalyst . Similar methods could potentially be applied to synthesize N-(2-aminoethyl)-4-bromobenzamide, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

Crystallographic studies of related compounds, such as N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, reveal that these compounds can exist in multiple polymorphic forms with distinct crystal structures. The crystal structures are often stabilized by hydrogen bonds between the amide groups, which can form belts of molecules along certain crystallographic axes . These insights into the molecular packing and hydrogen bonding patterns could be relevant when considering the molecular structure of N-(2-aminoethyl)-4-bromobenzamide.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the presence of substituents on the benzene ring. For example, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide shows that electron-affinic substituents such as nitro groups can undergo enzymatic reduction to amines or hydroxylamines . This suggests that the bromo substituent in N-(2-aminoethyl)-4-bromobenzamide may also affect its reactivity, particularly in reductive conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be characterized using various spectroscopic techniques. Studies on N-unsubstituted 2-aminobenzamides have shown that the rotation of the C(O)–NH2 bond can lead to non-equivalence of the amide protons, as observed in 1H-NMR spectra. Additionally, X-ray diffraction (XRD) studies have highlighted the ability of the amide unit to participate in intermolecular hydrogen bonding . These findings are relevant when considering the physical and chemical properties of N-(2-aminoethyl)-4-bromobenzamide, as similar intramolecular and intermolecular interactions may be present.

科学研究应用

1. 化学中的结构分析

N-(2-氨基乙基)-4-溴苯甲酰胺因其晶体结构性质而受到研究。Yasuoka、Kasai 和 Kakudo (1969) 使用 X 射线技术对类似化合物 N-(对甲氧基苯基-3-丙基)-对溴苯甲酰胺进行了晶体结构分析。他们发现了两种结晶多晶型物,均属于单斜晶系,并且在两种多晶型物中的分子之间观察到了差异 (Yasuoka, Kasai, & Kakudo, 1969)。

2. 喹唑啉酮的合成

徐兰亭、姜永文和马德(2012 年)描述了通过 Cu 催化的芳基酰胺化合成 3-取代喹唑啉酮。在此过程中,N-取代邻溴苯甲酰胺,如 N-(2-氨基乙基)-4-溴苯甲酰胺,在 80°C 下与甲酰胺偶联,导致喹唑啉酮的直接形成 (Xu, Jiang, & Ma, 2012)。

3. 光谱研究

Mphahlele 等人(2017 年)对单和二卤代 N-未取代 2-氨基苯甲酰胺的结构进行了光谱(1H-NMR、UV-Vis、FT-IR 和 FT-拉曼)和 X 射线晶体学研究。他们的研究揭示了分子内氢键和 C(O)–NH2 单键的旋转阻碍,这可能与 N-(2-氨基乙基)-4-溴苯甲酰胺等化合物有关 (Mphahlele 等人,2017 年)。

4. 吸附剂的开发

Rahman 和 Nasir (2019) 探索了将类似化合物 N-(((2-((2-氨基乙基)氨基)乙基)氨基)甲基)-4-磺酰基苯甲酰胺浸渍在水合氧化锆中以去除水溶液中的 Ni(II)。这项研究证明了 N-(2-氨基乙基)-4-溴苯甲酰胺衍生物在环境应用中的潜力,特别是在水处理中 (Rahman & Nasir, 2019)。

5. 抗病毒研究

Ji 等人(2013 年)合成了一系列 N-苯甲酰胺衍生物,包括与 N-(2-氨基乙基)-4-溴苯甲酰胺在结构上相关的化合物,并评估了它们的抗肠道病毒 71 活性。这表明 N-(2-氨基乙基)-4-溴苯甲酰胺衍生物在抗病毒药物开发中的潜力 (Ji 等人,2013 年)。

作用机制

Target of Action

Similar compounds such as n-(2-aminoethyl)-3-aminopropyltrimethoxysilane have been found to interact with proteins like carbonic anhydrase 2 .

Mode of Action

It’s likely that it interacts with its targets through non-covalent interactions, similar to other n-(2-aminoethyl) derivatives .

Biochemical Pathways

N-(2-aminoethyl) derivatives are often used in the synthesis of various polyhedral silsesquioxanes, which can affect a variety of biochemical processes .

Result of Action

Similar compounds have been used for intracellular labeling and neuronal tracing studies, suggesting potential applications in cellular biology .

Action Environment

Similar compounds have been found to be stable under a variety of conditions, suggesting that n-(2-aminoethyl)-4-bromobenzamide may also exhibit stability across different environments .

属性

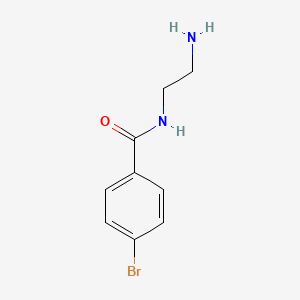

IUPAC Name |

N-(2-aminoethyl)-4-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZZZOYVGVVJEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCN)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152535-04-1 |

Source

|

| Record name | N-(2-aminoethyl)-4-bromobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

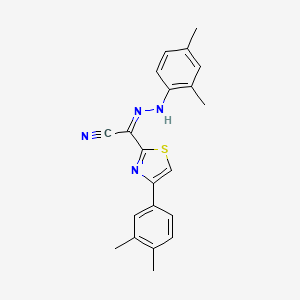

![N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B3012822.png)

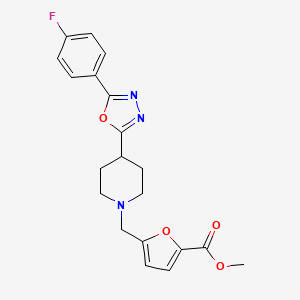

![6-Isopropyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3012828.png)

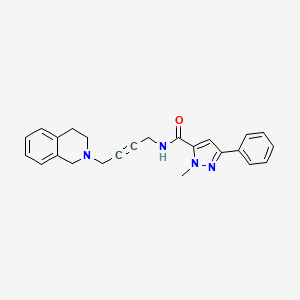

![(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B3012833.png)

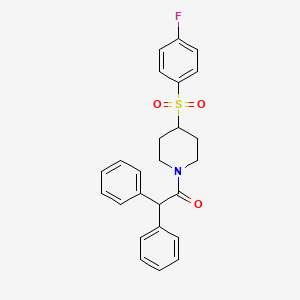

![N-(3-acetamidophenyl)-2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3012835.png)

![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B3012837.png)